molecular formula C15H18BrNO2 B13724199 Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate

Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate

Cat. No.: B13724199
M. Wt: 324.21 g/mol
InChI Key: OZFIKGYGCVDZPN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3rd position, an isobutyl group at the 1st position, and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. The bromination and esterification steps are carefully monitored to prevent over-bromination and ensure complete conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, leading to biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate is unique due to the presence of the isobutyl group at the 1st position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

ethyl 3-bromo-1-(2-methylpropyl)indole-2-carboxylate

InChI

InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-13(16)11-7-5-6-8-12(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

OZFIKGYGCVDZPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC(C)C)Br

Origin of Product

United States

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